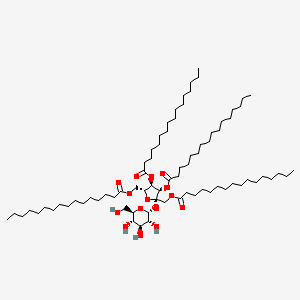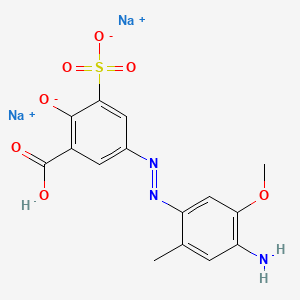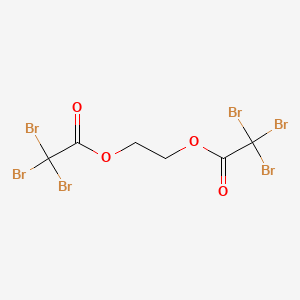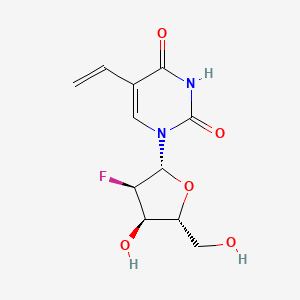
Uridine, 2'-deoxy-5-ethenyl-2'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-deoxy-5-ethenyl-2’-fluoro-: is a fluorinated nucleoside analogue. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The incorporation of fluorine into nucleosides can enhance their biological activity and stability, making them valuable tools in scientific research and therapeutic development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- typically involves the fluorination of uridine derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection and deprotection steps to selectively fluorinate the desired position on the uridine molecule. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often facilitated by neighboring group participation mechanisms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uridine derivatives, while oxidation may produce uridine analogues with altered functional groups .
Applications De Recherche Scientifique
Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- involves its incorporation into DNA, where it acts as a chain terminator. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of DNA synthesis and cell proliferation. The compound targets thymidylate synthase, an enzyme crucial for DNA replication, thereby exerting its antiviral and anticancer effects .
Comparaison Avec Des Composés Similaires
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside with similar applications in cancer therapy.
2’-Deoxy-5-ethynyluridine: Used as a thymidine analogue in DNA synthesis assays.
2’-Deoxy-5-fluorouridine: Known for its antiviral and anticancer properties.
Uniqueness: Uridine, 2’-deoxy-5-ethenyl-2’-fluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of both the ethenyl and fluoro groups enhances its stability and biological activity compared to other nucleoside analogues .
Propriétés
Numéro CAS |
123881-86-7 |
|---|---|
Formule moléculaire |
C11H13FN2O5 |
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
5-ethenyl-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h2-3,6-8,10,15-16H,1,4H2,(H,13,17,18)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
XPLOHHLOYRUBAI-FDDDBJFASA-N |
SMILES isomérique |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
SMILES canonique |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


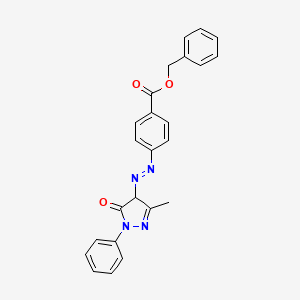




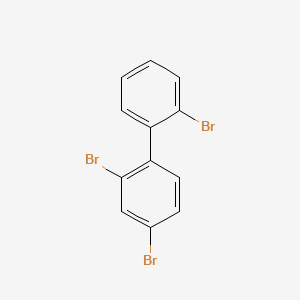

![8-methylfuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B12684300.png)
![1'-[4-(4-Fluorophenyl)-4-oxobutyl][1,4'-bipiperidine]-4'-carboxamide dinitrate](/img/structure/B12684303.png)
